molecular formula C7H11N3 B12972740 N-(pyridazin-3-ylmethyl)ethanamine

N-(pyridazin-3-ylmethyl)ethanamine

Cat. No.: B12972740
M. Wt: 137.18 g/mol
InChI Key: REKVRZHIZDQWCJ-UHFFFAOYSA-N
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Description

N-(pyridazin-3-ylmethyl)ethanamine: is a nitrogen-containing heterocyclic compound It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridazin-3-ylmethyl)ethanamine typically involves the reaction of pyridazine derivatives with ethanamine. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions to yield 6-aryl-pyridazin-3-amines . This reaction is highly regioselective and offers good functional group compatibility.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(pyridazin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

N-(pyridazin-3-ylmethyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridazin-3-ylmethyl)ethanamine is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the pyridazine ring. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the pyridazine ring and the ethanamine group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-(pyridazin-3-ylmethyl)ethanamine

InChI

InChI=1S/C7H11N3/c1-2-8-6-7-4-3-5-9-10-7/h3-5,8H,2,6H2,1H3

InChI Key

REKVRZHIZDQWCJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NN=CC=C1

Origin of Product

United States

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